ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate
Description
The compound ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate features a benzofuran core substituted with a 2,4-dichlorobenzylidene group at the C2 position and an ethyl phenylacetate ester at the C6 oxygen. This structure is characteristic of a class of compounds studied for applications in medicinal chemistry and materials science, particularly for their electronic and steric properties [[3]–[9]].
Properties
Molecular Formula |
C25H18Cl2O5 |
|---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
ethyl 2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]-2-phenylacetate |
InChI |
InChI=1S/C25H18Cl2O5/c1-2-30-25(29)24(15-6-4-3-5-7-15)31-18-10-11-19-21(14-18)32-22(23(19)28)12-16-8-9-17(26)13-20(16)27/h3-14,24H,2H2,1H3/b22-12- |
InChI Key |
HNYPRUZASBJBNC-UUYOSTAYSA-N |
Isomeric SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/O3 |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)O3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.
This reactivity aligns with analogous benzofuran esters, where ester hydrolysis enhances solubility for pharmacological applications.
Nucleophilic Substitution at the Dichlorobenzylidene Group
The 2,4-dichlorophenyl moiety is susceptible to nucleophilic aromatic substitution (NAS), particularly under catalytic conditions.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NH₃ (aq.), CuCl₂, 100°C | 2-Amino-4-chlorophenyl derivative | ~65% | ||
| NaOMe, DMF, 120°C | Methoxy-substituted phenyl derivative | ~72% |
The electron-withdrawing chlorine atoms activate the aromatic ring for NAS, enabling functionalization for drug-discovery purposes .
Oxidation of the Benzylidene Group
The α,β-unsaturated ketone system in the benzylidene group can undergo oxidation to form a diketone or epoxide, depending on the oxidizing agent.
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| KMnO₄, H₂SO₄, 0°C | 3-Oxo-1-benzofuran-2,4-dione derivative | ~60% | ||
| m-CPBA, CH₂Cl₂, RT | Epoxide formation at the double bond | ~55% |
Oxidation pathways are key for modulating the compound’s electronic properties and bioactivity .
Cycloaddition Reactions
The conjugated diene system in the benzylidene group participates in Diels-Alder reactions, forming six-membered rings.
| Dienophile | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Maleic anhydride, toluene, 110°C | Cycloadduct with fused oxabicyclo structure | ~70% | ||
| Tetracyanoethylene, MeCN, RT | Electron-deficient cycloadduct | ~68% |
These reactions expand the compound’s utility in synthesizing polycyclic scaffolds for materials science.
Photochemical Reactivity
The benzofuran core exhibits photostability, but UV irradiation induces [2+2] cycloaddition or bond cleavage in the dichlorobenzylidene group.
| Conditions | Product | Yield | References |
|---|---|---|---|
| UV (365 nm), THF, 12 h | Photodimer via [2+2] cycloaddition | ~40% | |
| UV (254 nm), O₂, 24 h | Cleavage to 6-hydroxybenzofuran derivative | ~35% |
Photoreactivity is significant for designing light-responsive materials or studying degradation pathways .
Reductive Transformations
Catalytic hydrogenation reduces the α,β-unsaturated ketone and aromatic chlorine atoms.
| Catalyst | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂, Pd/C, EtOH, 50 psi | Saturated benzofuran with 2,4-dichlorophenyl group retained | ~90% | ||
| H₂, Raney Ni, NH₃, 80°C | Dechlorinated benzofuran derivative | ~75% |
Reduction pathways enable the synthesis of hydrogenated analogs with altered pharmacokinetic profiles .
Synthetic Routes and Precursors
The compound is synthesized via Claisen-Schmidt condensation between a benzofuran precursor and 2,4-dichlorobenzaldehyde, followed by esterification .
| Step | Reagents | Intermediate | Yield |
|---|---|---|---|
| Condensation | KOH, EtOH, reflux | (2Z)-2-(2,4-Dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-ol | ~80% |
| Esterification | Ethyl bromoacetate, K₂CO₃ | Target compound | ~85% |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate exhibit promising anticancer properties. The structure contains a benzofuran moiety, which has been linked to cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzofuran can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that benzofuran derivatives with similar substitutions to those found in this compound exhibited IC50 values in the micromolar range against human breast cancer cells (MCF-7). This suggests that modifications to the benzofuran structure can enhance its biological activity .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have indicated that derivatives containing the dichlorobenzylidene group show significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes .
Case Study : In a comparative study, this compound was tested alongside standard antibiotics. Results showed that it had comparable efficacy to ciprofloxacin against Escherichia coli and Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .
Materials Science Applications
1. Polymer Chemistry
this compound can serve as a monomer in the synthesis of novel polymers. Its unique structure allows for the incorporation into copolymers that exhibit enhanced thermal stability and mechanical properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 45 MPa |
| Thermal Conductivity | 0.25 W/m·K |
Case Study : In research conducted at a polymer science lab, copolymers synthesized from this compound exhibited improved flame retardancy compared to traditional polymers. The incorporation of this compound resulted in a reduction of flammability by up to 30% when tested under standard conditions .
Mechanism of Action
The mechanism of action of ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to involve inhibition of key enzymes or interference with cellular signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Benzylidene and Ester Groups
Key Compounds for Comparison :
Ethyl {[(2Z)-2-(2-furylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate ():
- Benzylidene substituent: 2-Furyl (electron-rich heteroaromatic).
- Ester group: Ethyl acetate.
- Impact: The furyl group enhances π-π interactions but reduces lipophilicity compared to chlorinated analogs.
Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate (): Benzylidene substituent: 3-Fluorophenyl (electron-withdrawing). Ester group: Methyl acetate.
(2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate ():
- Benzylidene substituent: 2,4-Dimethoxyphenyl (electron-donating).
- Ester group: 4-Fluorobenzoate.
- Impact: Methoxy groups enhance solubility via hydrogen bonding, while the fluorobenzoate adds steric bulk .
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (): Benzylidene substituent: 4-tert-Butylphenyl (sterically bulky). Ester group: Methyl acetate.
Benzyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate ():
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on structural analogs.
- Lipophilicity (XLogP3): The target compound’s dichlorophenyl group confers higher lipophilicity (~5.8) compared to methoxy (~4.2–5.5) or fluorinated (~3.1–3.5) analogs.
Structural and Crystallographic Insights
- Crystal Packing : Substituents influence intermolecular interactions. For example, electron-withdrawing chlorine atoms may reduce hydrogen-bonding networks compared to methoxy-substituted analogs, as seen in Etter’s graph-set analysis ().
- Refinement Tools : Structures of these compounds are often resolved using SHELX programs (), with SHELXL enabling precise modeling of Z-configurations and steric effects .
Biological Activity
Ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate is a complex organic compound with potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
The compound has the following chemical characteristics:
- IUPAC Name : Ethyl 2-[[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate
- Molecular Formula : C19H14Cl2O5
- Molecular Weight : 393.22 g/mol
- CAS Number : 623117-55-5
Antioxidant Activity
Research indicates that derivatives similar to this compound exhibit significant antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 18 | |
| Compound B | S. aureus | 20 | |
| Ethyl Acetate | C. albicans | 15 |
Anti-inflammatory Activity
This compound has been studied for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases.
Case Studies
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant activity of various benzofuran derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration compared to controls, suggesting strong antioxidant activity.
Case Study 2: Antimicrobial Screening
In another study, this compound was tested against multiple pathogens. The compound demonstrated considerable antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
Research Findings
Research findings suggest that this compound has multifaceted biological activities that warrant further investigation for potential therapeutic applications.
Summary of Findings
The following table summarizes key findings from studies on this compound:
Q & A
Q. What are the established synthetic routes for ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via multi-step routes involving:
- Benzofuran core formation : A cascade [3,3]-sigmatropic rearrangement/aromatization strategy using NaH in THF (0–5°C) to generate intermediates like 6-(benzyloxy)-substituted benzofurans .
- Benzylidene conjugation : Condensation of 2,4-dichlorobenzaldehyde with the benzofuran-3-one intermediate under acidic conditions (e.g., acetic acid) to form the Z-isomer selectively .
- Esterification : Reaction of the hydroxyl-substituted intermediate with ethyl phenylacetate chloride in anhydrous THF, catalyzed by NaH, to install the final ester group .
Key Variables: Temperature control (<10°C) during NaH-mediated steps minimizes side reactions, while solvent polarity (THF vs. DMF) affects reaction rates. Typical yields range from 45–65% after purification .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- X-ray crystallography : Resolves the Z-configuration of the benzylidene moiety and dihydrobenzofuran conformation. For example, bond angles between the dichlorophenyl and benzofuran rings (e.g., C=C-Cl ~120°) confirm stereochemistry .
- NMR spectroscopy :
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 485–490) .
Advanced Research Questions
Q. How can researchers optimize Z/E isomer selectivity during benzylidene conjugation, and what mechanistic insights support this?
Methodological Answer:
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor the Z-isomer due to steric hindrance in the transition state, while higher temperatures (>80°C) may promote E-isomer formation via retro-aldol pathways .
- Catalytic additives : Protic acids (e.g., p-TsOH) stabilize the Z-isomer through hydrogen bonding, whereas Lewis acids (e.g., ZnCl) may shift selectivity depending on substrate coordination .
- Computational modeling : DFT studies predict energy barriers for Z/E interconversion; the Z-isomer is typically 3–5 kcal/mol more stable due to reduced steric clash between substituents .
Q. What strategies effectively address contradictions in bioactivity data across studies, such as varying IC50_{50}50 values in enzyme inhibition assays?
Methodological Answer:
- Assay standardization :
- Metabolite interference : Perform LC-MS/MS to identify degradation products (e.g., hydrolyzed ester groups) that may skew activity .
- Structural analogs : Compare activity trends with derivatives lacking the dichlorophenyl or ester groups to isolate pharmacophore contributions .
Q. How can reaction byproducts and impurities be systematically characterized during large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
